N-phenethylnaphthalene-2-sulfonamide
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Overview
Description
N-phenethylnaphthalene-2-sulfonamide: is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers. This compound features a naphthalene ring system substituted with a sulfonamide group and a phenethyl group, making it a unique and versatile molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidative Coupling of Thiols and Amines: One of the efficient methods for synthesizing sulfonamides, including N-phenethylnaphthalene-2-sulfonamide, involves the oxidative coupling of thiols and amines.
Sulfonamide Synthesis by Alkylation or Arylation: Another method involves the alkylation or arylation of sulfonamides.
Industrial Production Methods: The industrial production of this compound typically involves large-scale oxidative coupling reactions. The scalability of these reactions has been demonstrated, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in the oxidation reactions include hydrogen peroxide and other peroxides.
Catalysts: Catalysts such as CuCl are used in substitution reactions to facilitate the process.
Major Products:
Sulfinamides and Sulfonamides: These are the major products formed from the oxidation of this compound.
Scientific Research Applications
N-phenethylnaphthalene-2-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-phenethylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Sulfonimidates: These compounds have a similar sulfur-nitrogen bond and are used in similar applications.
Sulfinamides: These are oxidation products of sulfonamides and share similar chemical properties.
Uniqueness: N-phenethylnaphthalene-2-sulfonamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its phenethyl group also contributes to its unique reactivity and applications compared to other sulfonamides .
Properties
Molecular Formula |
C18H17NO2S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(2-phenylethyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C18H17NO2S/c20-22(21,19-13-12-15-6-2-1-3-7-15)18-11-10-16-8-4-5-9-17(16)14-18/h1-11,14,19H,12-13H2 |
InChI Key |
HVUPLMYEZGFVIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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